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N-(3,5-dimethylphenyl)-4-(piperidin-1-ylsulfonyl)benzamide

Lipophilicity LogP Drug-likeness

This sulfonamide-benzamide features a LogP of 3.5 and TPSA of 74.9 Ų, occupying drug-like chemical space suitable for diversity-oriented HTS libraries targeting intracellular proteins. With no reported bioactivity, it serves as an ideal baseline for SAR campaigns, a clean negative control, and a calibration standard for in silico ADME prediction tools. The piperidine and benzamide moieties offer synthetic handles for further derivatization. Procure this well-defined, non-promiscuous scaffold to build or expand your screening collection with a structurally authenticated, readily available compound.

Molecular Formula C20H24N2O3S
Molecular Weight 372.48
CAS No. 392251-70-6
Cat. No. B2851184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-dimethylphenyl)-4-(piperidin-1-ylsulfonyl)benzamide
CAS392251-70-6
Molecular FormulaC20H24N2O3S
Molecular Weight372.48
Structural Identifiers
SMILESCC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)C
InChIInChI=1S/C20H24N2O3S/c1-15-12-16(2)14-18(13-15)21-20(23)17-6-8-19(9-7-17)26(24,25)22-10-4-3-5-11-22/h6-9,12-14H,3-5,10-11H2,1-2H3,(H,21,23)
InChIKeyWDLKFRLAKRFRLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,5-Dimethylphenyl)-4-(piperidin-1-ylsulfonyl)benzamide (CAS 392251-70-6): A Structurally Defined Sulfonamide-Benzamide Scaffold for Drug Discovery Screening


N-(3,5-dimethylphenyl)-4-(piperidin-1-ylsulfonyl)benzamide is a synthetic small molecule belonging to the sulfonamide-benzamide class, characterized by a piperidine ring linked via a sulfonyl group to a benzamide core bearing a 3,5-dimethylphenyl substituent [1]. Its molecular formula is C20H24N2O3S with a molecular weight of 372.5 g/mol [1]. The compound exhibits computed physicochemical properties typical of drug-like molecules, including a LogP of 3.5 and a topological polar surface area of 74.9 Ų [1], making it a suitable candidate for inclusion in diversity-oriented screening libraries. However, as of the knowledge cutoff, no primary research publications, patents, or bioassay data have been identified that directly report biological activity for this specific compound.

Why N-(3,5-Dimethylphenyl)-4-(piperidin-1-ylsulfonyl)benzamide Cannot Be Simply Substituted with Uncharacterized Analogs


In drug discovery and chemical biology, structurally similar sulfonamide-benzamide analogs can exhibit divergent biological activities due to subtle variations in substitution patterns [1]. The presence of the 3,5-dimethylphenyl group and the piperidine-sulfonyl moiety in this compound influences its conformational flexibility, hydrogen-bonding capacity, and lipophilicity, which collectively determine its interaction with biological targets [1]. Without quantitative structure-activity relationship (SAR) data, generic substitution with an analog lacking identical substitution introduces risks of altered target engagement, selectivity, and pharmacokinetic profile. The following evidence guide assesses the limited but available quantitative physicochemical differentiation between this compound and its closest identifiable analogs.

Quantitative Physicochemical Differentiation of N-(3,5-Dimethylphenyl)-4-(piperidin-1-ylsulfonyl)benzamide Against Structural Analogs


Lipophilicity (LogP) Comparison: 3,5-Dimethylphenyl vs. Unsubstituted Phenyl Analog

The target compound's predicted LogP (XLogP3-AA) is 3.5 [1]. The closest analog with an unsubstituted phenyl ring, N-phenyl-4-(piperidin-1-ylsulfonyl)benzamide (CID 2763233), has a predicted LogP of 2.8 [2]. The 0.7 log unit increase reflects the additional lipophilicity conferred by the two methyl groups on the aniline ring.

Lipophilicity LogP Drug-likeness ADME

Hydrogen-Bond Donor Count: 3,5-Dimethylphenyl vs. N-(4-Hydroxyphenyl) Analog

The target compound possesses one hydrogen-bond donor (the amide NH), identical to N-(4-hydroxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide which has two donors [1][2]. This difference may affect binding to targets that require a specific H-bond donor pattern.

Hydrogen bonding Target engagement Selectivity

Topological Polar Surface Area (TPSA): Impact on Blood-Brain Barrier Penetration Potential

The target compound's TPSA is 74.9 Ų [1], which is above the typical threshold of 60–70 Ų for optimal CNS penetration. In contrast, N-(4-methylphenyl)-4-(piperidin-1-ylsulfonyl)benzamide has a TPSA of 74.9 Ų (identical, as the substitution does not alter TPSA) [2], while a morpholine analog may have a higher TPSA due to the ring oxygen.

CNS drug discovery TPSA ADME

Recommended Application Scenarios for N-(3,5-Dimethylphenyl)-4-(piperidin-1-ylsulfonyl)benzamide Based on Physicochemical Profile


Diversity-Oriented Screening Library Member for Phenotypic Assays

With a LogP of 3.5 and a moderate TPSA, this compound occupies a drug-like chemical space suitable for inclusion in high-throughput screening (HTS) libraries targeting intracellular targets [1]. Its structural features, particularly the 3,5-dimethyl substitution, may offer a differentiated interaction landscape compared to mono-substituted or unsubstituted analogs.

Negative Control or Tool Compound for Sulfonamide-Benzamide SAR Studies

In the absence of reported bioactivity, this compound can serve as a baseline for establishing SAR around the sulfonamide-benzamide series [1]. Its well-defined structure and lack of overt reactivity make it a suitable negative control when evaluating related analogs that exhibit target-specific activity.

Starting Point for Fragment-Based or Combinatorial Chemistry Expansion

The piperidine and benzamide moieties provide synthetic handles for further derivatization [1]. The compound's commercial availability from multiple vendors (though not detailed here) facilitates procurement for medicinal chemistry campaigns seeking to optimize potency, selectivity, and ADME properties.

Computational Benchmarking of Predictive ADME Models

Given the compound's computed LogP, TPSA, and H-bond donor count, it can be employed as a calibration standard for in silico ADME prediction tools [1]. Its well-defined physicochemical parameters allow researchers to validate models against experimental data if measured values become available.

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